

1-Chloro-4-methoxybenzene-d4 CAS number and molecular weight

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Compound of Interest

Compound Name: 1-Chloro-4-methoxybenzene-d4

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Technical Guide: 1-Chloro-4-methoxybenzene-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Chloro-4-methoxybenzene-d4**, a deuterated analog of 1-chloro-4-methoxybenzene. This document details its chemical properties, potential applications in research and drug development, and generalized experimental protocols relevant to its synthesis and evaluation.

Core Compound Data

Quantitative data for **1-Chloro-4-methoxybenzene-d4** and its non-deuterated counterpart are summarized below for easy comparison.

Property	1-Chloro-4-methoxybenzene-d4	1-Chloro-4-methoxybenzene
CAS Number	1219804-86-0[1]	623-12-1[2][3][4][5]
Molecular Formula	C ₇ H ₃ D ₄ ClO	C ₇ H ₇ ClO[5]
Molecular Weight	146.61 g/mol	142.58 g/mol [1][3][5][6]
Synonyms	4-Chloroanisole-d4, p-Chloroanisole-d4	4-Chloroanisole, p-Chloroanisole, 1-Methoxy-4-chlorobenzene

Introduction to Deuterated Compounds in Drug Development

Deuterated compounds are molecules where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This substitution can significantly impact a drug's metabolic profile, primarily through the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes. This can lead to a slower rate of metabolism, potentially extending the drug's half-life, reducing toxic metabolite formation, and improving the overall pharmacokinetic profile.

1-Chloro-4-methoxybenzene-d4 serves as a valuable tool for researchers exploring the metabolic pathways of chloroanisole derivatives and for developing novel therapeutic agents with improved pharmacological properties.

Potential Applications in Research

The primary application of **1-Chloro-4-methoxybenzene-d4** in a research context is as a tracer in pharmacokinetic and metabolic studies.^[7] The deuterium labeling allows for the differentiation and quantification of the compound and its metabolites from their non-deuterated analogs, typically using mass spectrometry. This is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the parent compound.

Deuterium substitution has been shown to influence the metabolic stability and pharmacokinetics of drugs, which may lead to improved therapeutic profiles.^[7] Research indicates that the incorporation of deuterium can affect the rates of metabolism and elimination of pharmaceutical compounds, making it a valuable tool in drug development.^[7]

Experimental Protocols

The following sections provide detailed, illustrative methodologies for the synthesis, and evaluation of deuterated compounds like **1-Chloro-4-methoxybenzene-d4**. These protocols are generalized and may require optimization for specific laboratory conditions and research objectives.

Synthesis of 1-Chloro-4-methoxybenzene-d4

The synthesis of **1-Chloro-4-methoxybenzene-d4** would typically involve the chlorination of a deuterated precursor, 4-methoxybenzene-d4 (anisole-d4).

Materials:

- 4-methoxybenzene-d4
- A suitable chlorinating agent (e.g., N-chlorosuccinimide)
- An appropriate solvent (e.g., acetonitrile)
- A catalyst (if required)

Procedure:

- Dissolve 4-methoxybenzene-d4 in the chosen solvent in a round-bottom flask.
- Add the chlorinating agent to the solution. The reaction may need to be carried out under an inert atmosphere and at a specific temperature.
- Monitor the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, quench the reaction and perform a work-up to isolate the crude product. This typically involves extraction with an organic solvent and washing with aqueous solutions.
- Purify the crude product using column chromatography or distillation to obtain pure **1-Chloro-4-methoxybenzene-d4**.
- Confirm the structure and purity of the final product using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

In Vitro Metabolic Stability Assay

This protocol outlines a general procedure to assess the metabolic stability of a deuterated compound compared to its non-deuterated analog using human liver microsomes.

Materials:

- **1-Chloro-4-methoxybenzene-d4** and 1-Chloro-4-methoxybenzene
- Human liver microsomes (HLMs)
- NADPH regenerating system
- 0.1 M Phosphate Buffer (pH 7.4)
- Acetonitrile (for quenching)
- LC-MS/MS system for analysis

Procedure:

- Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
- In a microcentrifuge tube, pre-incubate the test compound with HLMs in phosphate buffer at 37°C.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile.
- Centrifuge the samples to precipitate the proteins.
- Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the remaining parent compound.
- Calculate the in vitro half-life ($t_{1/2}$) and intrinsic clearance (CL_{int}) to assess metabolic stability.

In Vivo Pharmacokinetic Study in a Rodent Model

This protocol provides a general framework for an in vivo pharmacokinetic study in rats to compare the pharmacokinetic profiles of a deuterated compound and its non-deuterated analog.

Materials:

- **1-Chloro-4-methoxybenzene-d4** and 1-Chloro-4-methoxybenzene formulated for administration (e.g., in a solution or suspension)
- Sprague-Dawley rats
- Equipment for oral or intravenous administration
- Blood collection supplies (e.g., EDTA-coated tubes)
- Centrifuge
- LC-MS/MS system for bioanalysis

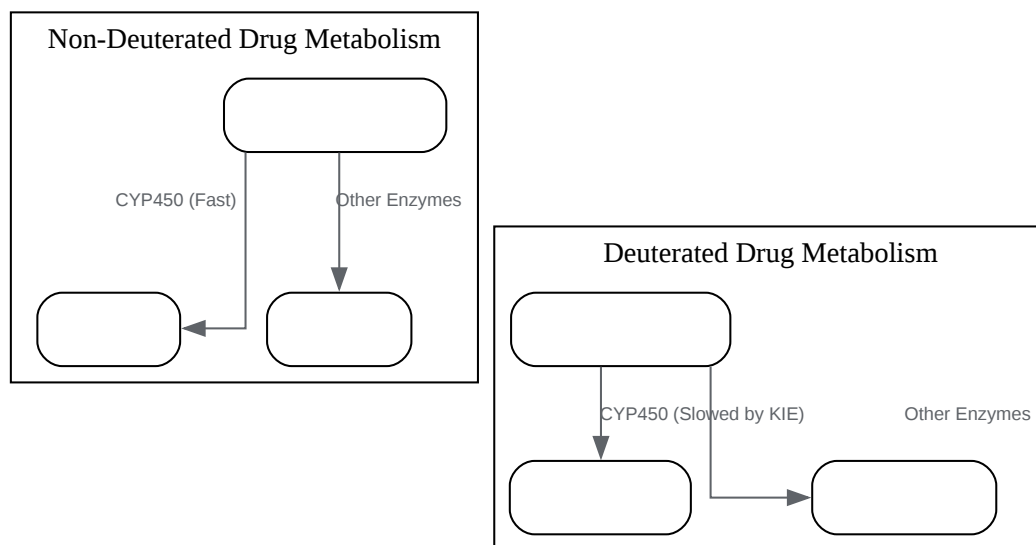
Procedure:

- Dose the rats with either the deuterated or non-deuterated compound via the desired route of administration.
- Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose.
- Process the blood samples to separate the plasma.
- Store plasma samples at -80°C until analysis.
- Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compounds in plasma.
- Analyze the plasma samples to determine the concentration of the parent drug at each time point.
- Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as C_{max} (maximum concentration), T_{max} (time to maximum concentration), AUC (area under the curve), and elimination half-life (t_{1/2}).

- Compare the pharmacokinetic parameters of the deuterated and non-deuterated compounds.

Signaling Pathways and Mechanisms of Action

Specific signaling pathways directly modulated by **1-Chloro-4-methoxybenzene-d4** are not established in the scientific literature. However, its utility in drug development is primarily related to its altered metabolism due to the kinetic isotope effect. The following diagram illustrates this general principle.



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Caption: The Kinetic Isotope Effect on Drug Metabolism.

The diagram above illustrates how deuteration can alter the metabolic pathway of a drug. The stronger carbon-deuterium bond in the "Deuterated Drug" slows down its metabolism by CYP450 enzymes (the Kinetic Isotope Effect), leading to a reduced formation of "Metabolite A"

compared to the "Non-Deuterated Drug". This can lead to a longer half-life of the parent drug and potentially a more favorable safety and efficacy profile.

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